

6-methyl-5,6-dihydro-2H-pyran-2-one as chemical intermediate

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Compound Focus: 6-methyl-5,6-dihydro-2H-pyran-2-one

CAS No.: 10048-32-5

Cat. No.: S585792

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Chemical Profile and Synthesis Overview

The table below summarizes the key identifiers and a general synthesis route for **6-methyl-5,6-dihydro-2H-pyran-2-one**:

Property	Description
CAS Number	108-54-3 [1]
Molecular Formula	C ₆ H ₈ O ₂ [1]
Molecular Weight	112.13 g/mol [1]
Boiling Point	110 °C at 15 Torr [1]
Density	1.045±0.06 g/cm ³ (Predicted) [1]
General Synthesis	A four-step sequence starting from 3-(benzyloxy) propionic acid involving chlorination, condensation, cyclization reduction, and elimination reactions [2].

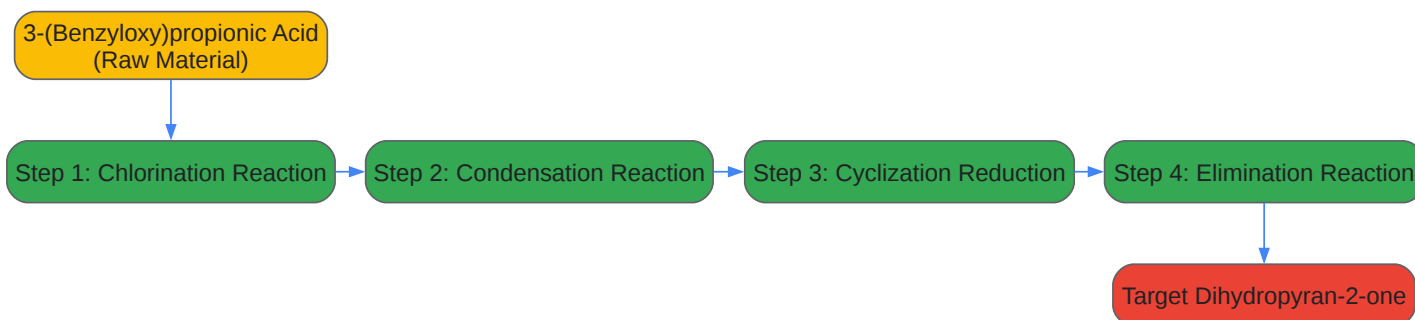
One patent describes a synthesis route for the closely related compound **5,6-dihydro-2H-pyran-2-one**, which shares a very similar core structure. The process is described as a four-step sequence starting from 3-(benzyloxy) propionic acid, involving chlorination, condensation, cyclization reduction, and elimination reactions. The patent claims this method offers high yield, low cost, environmental friendliness, and suitability for industrialization [2].

Experimental Protocol (Based on Patent Information)

The following protocol is adapted from the general method described in the patent CN110204522B, titled "Preparation method of 5,6-dihydro-2H-pyran-2-one" [2]. **Note:** This protocol is for a similar compound and its specific application to the 6-methyl derivative may require modification.

Title: Synthetic Route to Dihydropyran-2-ones via Chlorination, Condensation, Cyclization, and Elimination.

The following diagram outlines the general four-step workflow described in the patent:



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Reagents and Materials:

- **Raw Material:** 3-(Benzyloxy)propionic acid [2].
- **Solvents:** Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Ethyl acetate, Benzene (Note: Benzene is a known carcinogen; safer alternatives should be evaluated) [2].

- **Reagents:** Nitrogen atmosphere, Palladium on carbon (Pd/C) catalyst, Sodium bicarbonate (NaHCO_3), Saturated brine, Sodium sulfate (anhydrous) [2].

Procedure:

- **Chlorination:** The first step involves the chlorination of 3-(benzyloxy)propionic acid to form the corresponding acid chloride derivative. Specific chlorination reagents and conditions are not detailed in the available excerpt [2].
- **Condensation:** The acid chloride intermediate is then subjected to a condensation reaction under an inert nitrogen atmosphere. The patent mentions the use of solvents like dichloromethane or toluene for this step [2].
- **Cyclization Reduction:** The condensation product undergoes a one-pot cyclization and reduction reaction. This step utilizes a catalyst, specifically palladium on carbon (Pd/C), under a hydrogen atmosphere to facilitate the ring formation and reduction [2].
- **Elimination and Work-up:** The final step is an elimination reaction to form the unsaturated lactone structure of the dihydropyran-2-one. The crude reaction mixture is worked up by washing with water and saturated brine, followed by drying the organic layer over anhydrous sodium sulfate. The product is purified, though the specific purification technique (e.g., chromatography, distillation) is not specified in the available abstract [2].

Pharmaceutical Relevance and Applications

The 5,6-dihydro-2H-pyran-2-one scaffold is an important structural motif in medicinal chemistry [2] [3].

- **Biological Activity:** This core structure is found in several biologically active natural products and synthetic targets. Reported activities associated with this class of compounds include plant growth inhibition, antifeedant, antifungal, cytotoxicity against human tumor cells, and the ability to induce apoptosis [3].
- **Synthetic Versatility:** The dihydropyran-2-one ring is a useful building block for creating more complex molecular architectures. For instance, 2H-pyran-2-ones can be used in ring transformation reactions to synthesize highly functionalized spirocyclic ketals and, subsequently, substituted 2-tetralones, which are key intermediates for compounds with central nervous system (CNS) activity [4].
- **Specific Examples:** Molecules like cryptocarya diacetate, passifloricin, and strictifolione contain this scaffold. Furthermore, derivatives such as (6S)-5,6-dihydro-6-[(2R)-2-hydroxy-6-phenylhexyl]-2H-pyran-2-one have been isolated from natural sources and are targets for asymmetric synthesis due to their biological profiles [3].

Handling and Safety

While specific hazard codes for **6-methyl-5,6-dihydro-2H-pyran-2-one** were not listed in the search results, one supplier lists it with a "Warning" signal word, indicating potential hazards that require consulting the Safety Data Sheet (SDS) [5]. It is essential to obtain and review the SDS before handling any chemical. Standard laboratory safety practices should be followed, including the use of appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Conclusion

6-Methyl-5,6-dihydro-2H-pyran-2-one is a valuable chemical intermediate, particularly in pharmaceutical research. The available data suggests a synthetic route can be adapted from methods used for its direct analog, though specific experimental details for the methylated compound are limited. Its primary importance lies in its role as a scaffold for constructing complex molecules with diverse biological activities.

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